PPQ-102

Descripción

Propiedades

IUPAC Name |

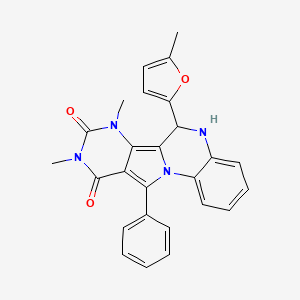

12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3/c1-15-13-14-19(33-15)21-24-23-20(25(31)29(3)26(32)28(23)2)22(16-9-5-4-6-10-16)30(24)18-12-8-7-11-17(18)27-21/h4-14,21,27H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOOVRNGPIWJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2C3=C4C(=C(N3C5=CC=CC=C5N2)C6=CC=CC=C6)C(=O)N(C(=O)N4C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of PPQ-102: A Technical Guide

This in-depth technical guide serves to elucidate the core mechanism of action of PPQ-102 for researchers, scientists, and professionals in drug development. It details the molecular interactions, quantitative data, and experimental methodologies used to characterize this potent inhibitor.

Executive Summary

This compound is a potent and reversible small-molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. With a nanomolar potency, it effectively blocks CFTR-mediated chloride currents. A key characteristic of this compound is that it is uncharged at physiological pH, which allows it to act in a voltage-independent manner. Its mechanism of action involves altering channel gating by stabilizing the closed state of the CFTR channel. This inhibitory action on the CFTR channel makes this compound a promising therapeutic candidate for conditions characterized by excessive fluid secretion, such as polycystic kidney disease (PKD) and secretory diarrheas.

Core Mechanism of Action

The primary molecular target of this compound is the CFTR protein, an ion channel crucial for regulating chloride transport across epithelial cell membranes. The inhibitory effect of this compound is not due to a direct blockage of the channel pore but rather through a modification of the channel's gating kinetics.

Patch-clamp studies have revealed that this compound significantly increases the mean closed time of the CFTR channel while not substantially affecting the mean open time or the unitary conductance. This suggests that this compound stabilizes the closed conformation of the channel, thereby reducing the probability of the channel being open and consequently decreasing the overall chloride ion flow. Evidence points towards this compound acting on the intracellular nucleotide-binding domain(s) of the CFTR protein.

Being uncharged at physiological pH, the inhibitory action of this compound is not influenced by the transmembrane electrical potential, a significant advantage over many earlier, charged CFTR inhibitors.

Quantitative Data Summary

The potency and efficacy of this compound have been quantified in various experimental settings. The following tables summarize the key quantitative data.

| Parameter | Value | Assay System | Reference |

| IC50 | ~90 nM | CFTR-expressing Fischer Rat Thyroid (FRT) cells | |

| IC50 | < 1 µM | Human intestinal (T84) and bronchial epithelial cells |

| Experimental Model | Concentration | Duration | Effect | Reference |

| Embryonic kidney organ culture model of PKD | 0.5 µM | 4 days | ~60% inhibition of cyst formation | |

| Embryonic kidney organ culture model of PKD | 2.5 and 5 µM | 4 days | Near complete absence of cysts | |

| Embryonic kidney organ culture model of PKD (preformed cysts) | 0.5 and 5 µM | 3 days | Reduction in fluid accumulation in preformed cysts |

Experimental Protocols

The characterization of this compound involved several key experimental methodologies. Detailed protocols for these experiments are provided below.

Short-Circuit Current (Isc) Measurement in CFTR-Expressing Epithelial Cells

This assay provides a quantitative measure of transepithelial ion transport, and in this context, CFTR-dependent chloride current.

-

Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing human CFTR are cultured on permeable filter supports until a confluent monolayer with high electrical resistance is formed.

-

Ussing Chamber Setup: The filter supports with the cell monolayers are mounted in Ussing chambers. The apical and basolateral sides are bathed with separate physiological saline solutions.

-

Permeabilization: To isolate the apical CFTR-mediated current, the basolateral membrane is permeabilized with an ionophore such as amphotericin B.

-

Chloride Gradient: A transepithelial chloride gradient is established to drive the chloride current through the CFTR channels.

-

CFTR Activation: CFTR is maximally activated using a cocktail of agonists, typically including forskolin (to raise intracellular cAMP) and IBMX (a phosphodiesterase inhibitor).

-

Inhibitor Addition: Once a stable baseline current is achieved, this compound is added cumulatively to the apical bath at increasing concentrations.

-

Data Acquisition: The short-circuit current is continuously measured using a voltage-clamp amplifier. The IC50 is calculated from the dose-response curve of the current inhibition.

Patch-Clamp Electrophysiology

Patch-clamp techniques were employed to study the effect of this compound on single CFTR channels.

-

Whole-Cell Configuration:

-

CFTR-expressing FRT cells are used.

-

A glass micropipette with a small tip opening is used to form a high-resistance seal with the cell membrane.

-

The membrane patch under the pipette tip is ruptured to gain electrical access to the whole cell.

-

The membrane potential is clamped, and the resulting currents are recorded.

-

CFTR is activated with forskolin, and then this compound is added to the bath to measure its effect on the total cellular CFTR current.

-

-

Cell-Attached Configuration:

-

A high-resistance seal is formed between the micropipette and the cell membrane without rupturing the patch.

-

This allows for the recording of currents from the few ion channels present in the membrane patch.

-

CFTR channels in the patch are activated by adding forskolin and IBMX to the bath, which diffuses into the cell to activate the channels from the inside.

-

This compound is then added to the bath to observe its effect on the single-channel gating behavior (open probability, open time, closed time).

-

Embryonic Kidney Organ Culture Model of Polycystic Kidney Disease (PKD)

This ex vivo model was used to assess the efficacy of this compound in a disease-relevant context.

-

Kidney Isolation: Embryonic day 13.5 (E13.5) kidneys are isolated from mice.

-

Organ Culture: The isolated kidneys are placed on a filter support in a culture dish containing a defined medium.

-

Cyst Induction: Cyst formation is induced by adding a cAMP agonist, such as 8-Br-cAMP, to the culture medium.

-

Treatment:

-

Prevention Study: this compound is added to the medium at the beginning of the culture period along with the cAMP agonist.

-

Reversal Study: Cysts are allowed to form for a period, and then this compound is added to the medium to assess its ability to reduce the size of pre-existing cysts.

-

-

Analysis: The kidneys are cultured for several days. Cyst formation and size are monitored and quantified using light microscopy and image analysis software. The fractional kidney area occupied by cysts is a key endpoint.

Signaling Pathways and Visualizations

The primary mechanism of this compound is the direct inhibition of the CFTR ion channel, which in turn modulates cellular processes dependent on chloride flux.

An In-depth Technical Guide to the Discovery and Synthesis of PPQ-102

For Researchers, Scientists, and Drug Development Professionals

Abstract

PPQ-102, or 7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido[4',5'-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione, is a potent, voltage-independent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[1][2][3] Its discovery emerged from a high-throughput screening of approximately 110,000 small molecules, identifying the pyrimido-pyrrolo-quinoxalinedione (PPQ) class as novel CFTR inhibitors.[3] With an IC50 of approximately 90 nM, this compound is one of the most potent CFTR inhibitors identified to date.[2][3] Unlike many other CFTR inhibitors, this compound is uncharged at physiological pH, which contributes to its voltage-independent mechanism of action.[2][3] Mechanistic studies, including patch-clamp analysis, have revealed that this compound stabilizes the closed state of the CFTR channel.[2][3] Preclinical studies have demonstrated its efficacy in a neonatal kidney organ culture model of polycystic kidney disease (PKD), where it was shown to prevent cyst expansion and reduce the size of pre-formed cysts.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 438.48 g/mol | [1] |

| Molecular Formula | C26H22N4O3 | [1] |

| CAS Number | 931706-15-9 | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble to 20 mM in DMSO with gentle warming | [1] |

| Storage | Store at -20°C | [1] |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of the CFTR chloride channel. Its biological activity has been characterized in various in vitro models.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (CFTR Inhibition) | ~90 nM | FRT cells expressing human CFTR | [2][4] |

| IC50 (Cyst Growth Inhibition) | ~100 nM | Embryonic kidney culture model of PKD | [5] |

| In vitro Efficacy | ~60% inhibition of cyst formation at 0.5 µM | Embryonic kidney organ culture model of PKD | [4][6] |

| In vitro Efficacy | Near complete absence of cysts at 2.5 and 5 µM | Embryonic kidney organ culture model of PKD | [4][6] |

The proposed mechanism of action for this compound involves the stabilization of the CFTR channel in its closed state.[2][3] This is supported by single-channel patch-clamp studies which showed that this compound reduces the channel's open probability without altering its unitary conductance.[2] Its neutral charge at physiological pH results in a voltage-independent inhibition, a distinguishing feature from many other charged CFTR inhibitors.[2][3]

Signaling Pathway of CFTR Inhibition

References

- 1. rndsystems.com [rndsystems.com]

- 2. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Potent, metabolically stable benzopyrimido-pyrrolo-oxazine-dione (BPO) CFTR inhibitors for polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Technical Whitepaper: The Role and Application of PPQ-102 in Polycystic Kidney Disease Research

Abstract

Polycystic Kidney Disease (PKD) is a genetic disorder characterized by the progressive growth of fluid-filled cysts in the kidneys, leading to kidney enlargement, loss of function, and eventual renal failure. A key driver of cyst expansion is the transepithelial secretion of fluid into the cyst lumen, a process highly dependent on the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[1] This whitepaper details the role of PPQ-102, a potent and novel CFTR inhibitor, as a critical research tool for studying PKD pathogenesis and evaluating new therapeutic strategies. We provide an in-depth overview of its mechanism of action, quantitative efficacy data from preclinical models, and detailed experimental protocols for its application.

Introduction to this compound

This compound (7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido-[4′,5′-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione) is a member of the pyrimido-pyrrolo-quinoxalinedione (PPQ) class of small molecules.[1][2] It was identified through high-throughput screening as a highly potent, reversible, and voltage-independent inhibitor of the CFTR chloride channel.[1][2]

Mechanism of Action

Unlike many prior CFTR inhibitors, this compound is uncharged at physiological pH, allowing it to act independently of the cell membrane potential.[1][2] Patch-clamp analysis has revealed that this compound inhibits CFTR by altering its gating mechanism.[1] It significantly increases the mean closed time of the channel, thereby stabilizing its closed state and preventing the efflux of chloride ions that drives fluid secretion into renal cysts.[1][2]

Quantitative Efficacy Data

The efficacy of this compound has been demonstrated in multiple assays and models. The data below is collated from foundational studies.

Table 1: Potency and Cellular Activity of this compound

| Parameter | Value | Cell/Model System | Notes | Source |

| IC₅₀ | ~90 nM | CFTR-expressing epithelial cells | Direct inhibition of CFTR chloride current. | [1][2][3] |

| Channel Open Probability (Pₒ) | Reduced from 0.50 to 0.14 | Cell-attached patch clamp | At a concentration of 1 µM. | [1] |

| Mean Channel Closed Time | Significantly Increased | Cell-attached patch clamp | At a concentration of 1 µM. | [1] |

| Inhibition Mechanism | Voltage-independent | Whole-cell recordings | Characteristic of an uncharged inhibitor. | [1][4] |

Table 2: Efficacy of this compound in a PKD Organ Culture Model

| Treatment Group | This compound Concentration | Cyst Formation Inhibition | Notes | Source |

| cAMP-stimulated | 0.5 µM | ~60% | Compared to cAMP-only control. | [1][3][5] |

| cAMP-stimulated | 2.5 µM | Near complete | - | [1][3][5] |

| cAMP-stimulated | 5 µM | Near complete | - | [1][3][5] |

| Pre-formed Cysts | 5 µM | Significant reduction in cyst size | Demonstrates reversal of cyst expansion. | [1][3] |

Signaling Pathway and Experimental Workflow Visualizations

CFTR-Mediated Cyst Fluid Secretion Pathway

The diagram below illustrates the signaling cascade that leads to cyst fluid secretion in PKD and the point of intervention for this compound. Hormonal signals elevate intracellular cyclic AMP (cAMP), which activates Protein Kinase A (PKA). PKA then phosphorylates and activates the CFTR channel, leading to chloride ion efflux. This electrochemical gradient drives the secretion of sodium and water into the cyst lumen, causing cyst expansion. This compound directly blocks the CFTR channel, halting this process.

Caption: CFTR signaling pathway in PKD cystogenesis and inhibition by this compound.

Experimental Workflow for Evaluating this compound

The following diagram outlines the typical workflow for assessing the efficacy of a compound like this compound in an ex vivo model of PKD.

Caption: Workflow for ex vivo embryonic kidney organ culture PKD model.

Experimental Protocols

The following protocol is a detailed methodology for the embryonic kidney organ culture model used to generate the data in Table 2.[1]

Protocol: Embryonic Kidney Organ Culture Model for PKD

1. Objective: To assess the efficacy of this compound in preventing cAMP-induced cyst formation and reducing the size of pre-formed cysts in an ex vivo setting.

2. Materials:

-

Timed-pregnant mice (embryonic day 13.5, E13.5)

-

DMEM/F12 culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

8-Bromo-cAMP (8-Br-cAMP), Sigma-Aldrich

-

This compound, synthesized or commercially sourced

-

DMSO (vehicle)

-

Polycarbonate Transwell filters (0.4 µm pore size)

-

6-well culture plates

-

Dissecting microscope and tools

-

Humidified incubator (37°C, 5% CO₂)

-

Light microscope with digital camera for imaging

3. Procedure:

-

Kidney Isolation:

-

Euthanize a timed-pregnant mouse at E13.5 according to institutional guidelines.

-

Dissect embryos and place them in ice-cold sterile PBS.

-

Under a dissecting microscope, carefully isolate the metanephric kidneys from the embryos.

-

-

Organ Culture Setup:

-

Place one polycarbonate Transwell filter into each well of a 6-well culture plate.

-

Add 1.5 mL of defined culture medium to each well, ensuring the medium reaches the bottom of the filter but does not submerge it.

-

Carefully place one isolated kidney onto the surface of each filter.

-

-

Cyst Induction and Treatment:

-

Prepare treatment media. The final concentration of DMSO should not exceed 0.1%.

-

Control Medium: Standard culture medium + Vehicle.

-

Cyst Induction Medium: Culture medium + 100 µM 8-Br-cAMP + Vehicle.

-

This compound Treatment Media: Culture medium + 100 µM 8-Br-cAMP + desired concentration of this compound (e.g., 0.5 µM, 2.5 µM, 5 µM).

-

-

For cyst prevention studies, add the respective treatment media to the wells at Day 0.

-

For cyst regression studies, culture all kidneys in Cyst Induction Medium for 2-3 days to allow cysts to form, then replace with this compound Treatment Media.

-

-

Incubation and Monitoring:

-

Culture the kidneys for 4 days in a humidified incubator at 37°C and 5% CO₂.

-

Replace the medium every 48 hours with freshly prepared treatment media.

-

Monitor kidney growth and cyst development daily using a transmission light microscope.

-

-

Data Acquisition and Analysis:

-

At the end of the culture period (e.g., Day 4), capture high-resolution images of each kidney.

-

Using image analysis software (e.g., ImageJ), quantify the total kidney area and the total area occupied by cysts for each sample.

-

Calculate the "Cystic Index" as (Total Cyst Area / Total Kidney Area) * 100%.

-

Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare treatment groups. A p-value < 0.05 is considered significant.

-

Conclusion and Future Directions

This compound is a highly potent, specific, and effective inhibitor of the CFTR chloride channel. Its ability to prevent cyst formation and shrink existing cysts in a preclinical PKD model underscores the critical role of CFTR-mediated fluid secretion in disease progression.[1][2] As a well-characterized tool compound, this compound is invaluable for:

-

Dissecting the molecular mechanisms of cystogenesis.

-

Serving as a benchmark for the development of new anti-secretory therapies for PKD.

-

Investigating the potential for combination therapies that target multiple pathogenic pathways.

Further studies are warranted to evaluate the efficacy and safety of PPQ-class inhibitors in in vivo animal models of PKD, which will be a necessary step toward potential clinical translation.[1]

References

- 1. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CFTR pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

Investigating Secretory Diarrheas with PPQ-102: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secretory diarrheas, characterized by excessive intestinal fluid and electrolyte secretion, represent a significant global health burden. These conditions are often driven by the hyperactivation of intestinal ion channels, primarily the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This technical guide provides an in-depth overview of PPQ-102, a potent and selective CFTR inhibitor, as a valuable research tool for investigating the pathophysiology of secretory diarrheas and exploring novel therapeutic strategies.

This compound, a pyrimido-pyrrolo-quinoxalinedione derivative, has emerged as one of the most potent CFTR inhibitors identified to date.[1][2] Its unique properties, including its nanomolar potency and voltage-independent mechanism of action, make it an exceptional candidate for dissecting the molecular mechanisms underlying excessive intestinal fluid secretion.[1][2] This document will detail the mechanism of action of this compound, present available quantitative data, provide comprehensive experimental protocols for its use in relevant models, and visualize the key signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly targeting the CFTR chloride channel. Unlike some other inhibitors, this compound is uncharged at physiological pH, allowing it to readily cross cell membranes and act on an intracellular domain of the CFTR protein.[1][2] Patch-clamp studies have revealed that this compound stabilizes the closed state of the CFTR channel, thereby reducing the probability of the channel being open and effectively blocking the efflux of chloride ions.[1][2] This voltage-independent inhibition is a key characteristic, ensuring consistent efficacy regardless of the cell's membrane potential.[1][2]

Data Presentation

The following tables summarize the key quantitative data for this compound based on published in vitro and in vivo studies. It is important to note that while this compound is predicted to be effective in secretory diarrhea models, direct in vivo data in this context is not yet available; the data from the polycystic kidney disease (PKD) model serves as a strong indicator of its anti-secretory potential.[3][4][5]

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (CFTR Inhibition) | Fischer Rat Thyroid (FRT) cells expressing human CFTR | ~90 nM | [1] |

| IC50 (CFTR Inhibition) | Human intestinal (T84) cells | < 1 µM | [1] |

| CFTR Current Inhibition | FRT cells expressing human CFTR (at 0.5 µM this compound) | ~65% | [1] |

| CFTR Inhibition | Human intestinal (T84) and bronchial cells (at 10 µM this compound) | ~100% | [1] |

Table 2: Electrophysiological Effects of this compound on Single CFTR Channels

| Parameter | Condition | Value | Reference |

| Unitary Conductance | Control (Forskolin + IBMX) | 7 pS | [1] |

| Unitary Conductance | + 1 µM this compound | No significant change | [1] |

| Open Probability (Po) | Control (Forskolin + IBMX) | 0.50 ± 0.04 | [1] |

| Open Probability (Po) | + 1 µM this compound | 0.14 ± 0.03 | [1] |

| Mean Channel Open Time | + 1 µM this compound | No significant change | [1] |

| Mean Channel Closed Time | + 1 µM this compound | Greatly increased | [1] |

Table 3: In Vivo Efficacy of this compound in a Polycystic Kidney Disease (PKD) Model

| Parameter | Treatment | Effect | Reference |

| Cyst Size Reduction | 0.5 µM this compound | > 60% | [1] |

| Cyst Formation | 2.5 µM this compound | Near complete absence | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate secretory diarrheas using this compound.

Cell Culture of T84 Human Intestinal Epithelial Cells

T84 cells are a widely used model for studying intestinal chloride secretion as they endogenously express high levels of CFTR.

-

Media: A 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 5% fetal bovine serum, 2 mM L-glutamine, and 1% non-essential amino acids.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing:

-

Aspirate the culture medium and wash the cell monolayer with phosphate-buffered saline (PBS) without Ca2+ and Mg2+.

-

Add Trypsin-EDTA solution and incubate until cells detach.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed new culture flasks.

-

-

For Ussing Chamber Experiments: Seed cells on permeable supports (e.g., Transwell inserts) and allow them to form a confluent monolayer with high transepithelial electrical resistance (TEER), typically for 7-14 days post-confluency.

Ussing Chamber-Based Measurement of CFTR-Mediated Short-Circuit Current

The Ussing chamber technique is the gold standard for measuring ion transport across epithelial tissues.

-

Apparatus: Mount the T84 cell monolayer on permeable supports in an Ussing chamber.

-

Solutions: Bathe both the apical and basolateral sides with Krebs-bicarbonate solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Protocol:

-

Equilibrate the tissue for 20-30 minutes.

-

Measure the baseline short-circuit current (Isc), an indicator of net ion transport.

-

To isolate CFTR-mediated chloride secretion, first inhibit sodium absorption by adding amiloride (10 µM) to the apical chamber.

-

Stimulate CFTR activity by adding a cAMP agonist cocktail (e.g., 10 µM Forskolin and 100 µM IBMX) to the basolateral chamber.

-

Once the Isc stabilizes, add varying concentrations of this compound to the apical or basolateral chamber to determine its inhibitory effect.

-

Record the change in Isc to quantify CFTR inhibition.

-

Whole-Cell Patch-Clamp Analysis of CFTR Channel Activity

This technique allows for the direct measurement of ion flow through individual CFTR channels.

-

Cell Preparation: Plate CFTR-expressing cells (e.g., FRT or T84 cells) on glass coverslips.

-

Solutions:

-

External Solution (in mM): 145 NaCl, 4 CsCl, 1 CaCl2, 10 Glucose, 10 TES (pH 7.4).

-

Pipette Solution (in mM): 113 L-aspartic acid, 113 CsOH, 27 CsCl, 1 NaCl, 1 MgCl2, 1 EGTA, 10 TES (pH 7.2), supplemented with 3 mM MgATP.

-

-

Protocol:

-

Form a high-resistance seal (GΩ seal) between a glass micropipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -40 mV).

-

Apply voltage ramps (e.g., from -100 mV to +50 mV) to measure whole-cell currents.

-

Activate CFTR channels by including forskolin and IBMX in the bath solution.

-

Perfuse the cells with different concentrations of this compound to record its effect on CFTR currents.

-

In Vivo Mouse Model of Cholera Toxin-Induced Intestinal Fluid Secretion (Ligated Loop Model)

This model is used to assess the in vivo efficacy of anti-secretory compounds.

-

Animals: Use adult mice (e.g., C57BL/6), fasted overnight with free access to water.

-

Procedure:

-

Anesthetize the mouse.

-

Make a midline abdominal incision to expose the small intestine.

-

Create a closed loop (1-2 cm in length) in the mid-jejunum by ligating with surgical sutures, being careful not to obstruct blood flow.

-

Inject the loop with a solution containing cholera toxin (e.g., 1 µg in 100 µL of PBS). For the treatment group, co-inject with this compound or administer it systemically (e.g., intraperitoneally).

-

Return the intestine to the abdominal cavity and suture the incision.

-

After a set period (e.g., 6 hours), euthanize the mouse and excise the ligated loop.

-

Measure the length and weight of the loop. The fluid accumulation is determined by the weight-to-length ratio (mg/cm).

-

Measurement of Intracellular cAMP Levels

This assay helps to determine if this compound's mechanism of action involves altering the primary signaling molecule that activates CFTR.

-

Cell Culture: Plate intestinal epithelial cells (e.g., T84) in a multi-well plate.

-

Protocol:

-

Pre-incubate the cells with or without this compound for a specified time.

-

Stimulate the cells with a cAMP-elevating agent (e.g., forskolin).

-

Lyse the cells to release intracellular contents.

-

Measure cAMP levels in the cell lysates using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways in secretory diarrhea and the experimental workflow for investigating the effects of this compound.

Caption: Signaling pathway of cholera toxin-induced secretory diarrhea and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound as an inhibitor of secretory diarrhea.

Conclusion

This compound is a highly potent, cell-permeable, and voltage-independent inhibitor of the CFTR chloride channel.[1][2] The data and protocols presented in this technical guide demonstrate its utility as a powerful research tool for investigating the molecular and cellular basis of secretory diarrheas. While direct in vivo efficacy data in diarrhea models are still needed, the strong in vitro inhibition of intestinal epithelial chloride secretion and its proven anti-secretory effects in other models strongly support its potential as a therapeutic lead compound.[1][3][4][5] The detailed experimental workflows provided herein offer a clear roadmap for researchers to further elucidate the role of CFTR in intestinal fluid homeostasis and to evaluate the therapeutic promise of this compound and similar CFTR inhibitors.

References

- 1. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Chloride Channel-Targeted Therapy for Secretory Diarrheas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances and new perspectives in targeting CFTR for therapy of cystic fibrosis and enterotoxin-induced secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Pyrimido-pyrrolo-quinoxalinedione Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimido-pyrrolo-quinoxalinedione scaffold represents a versatile heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and potential for diverse substitutions have made it a promising framework for the development of potent and selective inhibitors targeting a range of biological entities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this core, with a focus on its application as inhibitors of viral and host-cell targets. We will delve into the quantitative data, experimental methodologies, and the signaling pathways modulated by these compounds.

Core Scaffold and Therapeutic Potential

The pyrimido-pyrrolo-quinoxalinedione core is a rigid, polycyclic structure that provides a robust platform for the spatial orientation of various functional groups. This inherent rigidity can contribute to higher binding affinities and selectivities for their respective targets. Researchers have successfully modified this scaffold to develop inhibitors for targets such as the influenza virus nucleoprotein, protein kinase CK2, and Eph receptor tyrosine kinases, demonstrating its broad therapeutic potential.

Structure-Activity Relationship Analysis

The biological activity of pyrimido-pyrrolo-quinoxalinedione derivatives is highly dependent on the nature and position of substituents on the core structure. The following sections summarize the key SAR findings for different therapeutic targets.

Anti-Influenza Activity: Targeting the Nucleoprotein

A series of pyrimido-pyrrolo-quinoxalinedione (PPQ) analogues have been identified as novel anti-influenza agents that target the viral nucleoprotein (NP). NP is a critical protein for influenza virus replication, making it an attractive target for antiviral drug development.[1][2]

Key Findings:

-

Compound PPQ-581 emerged as a lead candidate with an EC50 of 1 µM in preventing virus-induced cytopathic effects.[1]

-

These PPQ analogues exhibit a mechanism of action similar to nucleozin, inducing the aggregation of NP and inhibiting the nuclear export of ribonucleoprotein (RNP) complexes.[1][2]

-

Resistance studies have shown that a mutation at position S377G of the nucleoprotein confers resistance to PPQ, indicating a specific binding site.[1]

-

Importantly, PPQ inhibitors are effective against nucleozin-resistant strains, and vice-versa, suggesting they target different sites on the nucleoprotein.[1]

Table 1: Anti-Influenza Activity of a Lead Pyrimido-pyrrolo-quinoxalinedione Analogue

| Compound | Target | Assay | Activity (EC50) |

| PPQ-581 | Influenza A Virus (H1N1) | Cytopathic Effect Prevention | 1 µM[1] |

Protein Kinase CK2 Inhibition

Substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives have been developed as potent inhibitors of human protein kinase CK2, a key regulator of cell growth, proliferation, and survival.[3] Overexpression of CK2 is implicated in various cancers, making it a valuable therapeutic target.[4][5][6][7][8]

Key SAR Observations:

-

The 4-aminopyrrolo[1,2-a]quinoxaline-3-carboxylic acid scaffold is a crucial pharmacophore for CK2 inhibition.

-

Substitution on the phenylamino moiety significantly influences inhibitory potency. A chloro-substitution at the meta-position (compound 1c ) resulted in the most potent inhibitor with an IC50 of 49 nM .[3]

-

The presence of a carboxylic acid group at the 3-position of the quinoxaline ring appears to be important for activity.

Table 2: SAR of Substituted Phenylaminopyrrolo[1,2-a]quinoxaline-Carboxylic Acid Derivatives as CK2 Inhibitors

| Compound | R | IC50 (nM)[3] |

| 1a | H | >10000 |

| 1b | 2-Cl | 110 |

| 1c | 3-Cl | 49 |

| 1d | 4-Cl | 120 |

| 1e | 3-Br | 70 |

| 1f | 4-Br | 160 |

| 1g | 3-I | 130 |

| 1h | 4-I | 250 |

| 1i | 3-CH3 | 500 |

| 1j | 4-CH3 | 800 |

| 1k | 3-OCH3 | 600 |

| 1l | 4-OCH3 | >10000 |

| 1m | 3-CF3 | 150 |

| 1n | 4-CF3 | 300 |

| 1o | 3,4-diCl | 90 |

Eph Tyrosine Kinase Inhibition

Pyrrolo[3,2-b]quinoxaline derivatives have been designed as inhibitors of Eph receptor tyrosine kinases, which play a role in cancer development and progression.[9][10][11][12][13] These inhibitors can be classified as type I, type I1/2, and type II, based on their binding mode to the kinase domain.

Key SAR Insights:

-

The pyrrolo[3,2-b]quinoxaline scaffold effectively occupies the ATP binding site of the kinase.[12][13]

-

Modifications to the scaffold have led to the development of highly potent type II inhibitors that bind to the inactive "DFG-out" conformation of the kinase.[10][12]

-

Compound 7m , a type II inhibitor, exhibited a very slow unbinding rate, which is a desirable characteristic for drug candidates.[10]

-

In vivo studies with compound 11d , a type I1/2 inhibitor, demonstrated good efficacy in a human breast cancer xenograft model.[10]

Table 3: In Vitro Affinity of Pyrrolo[3,2-b]quinoxaline Derivatives for Eph Kinases

| Compound | Type | EphA3 (ΔTm °C)[12] | EphB4 (EC50 nM)[12] |

| 1 | Type I | 11.2 | 300 |

| 2 | Type I | 14.3 | 30 |

| 8a | Type II | 17.3 | 10 |

| 8b | Type II | 19.3 | 5 |

| 11d | Type I1/2 | - | 20 |

| 7b | Type II | - | 8 |

| 7g | Type II | - | 3 |

Experimental Protocols

General Synthesis of the Pyrimido-pyrrolo-quinoxalinedione Core

The synthesis of the pyrimido-pyrrolo-quinoxalinedione scaffold typically involves a multi-step process. A representative synthetic route is outlined below. The specific details for the synthesis of the anti-influenza PPQ analogues can be found in the work by Lin et al. (2015).[1]

Experimental Workflow for Synthesis

References

- 1. Synthesis and inhibitory effects of novel pyrimido-pyrrolo-quinoxalinedione analogues targeting nucleoproteins of influenza A virus H1N1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Protein kinase CK2 in health and disease: CK2 and its role in Wnt and NF-kappaB signaling: linking development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyrrolo[3,2-b]quinoxaline derivatives as types I1/2 and II Eph tyrosine kinase inhibitors: structure-based design, synthesis, and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Collection - Pyrrolo[3,2âb]quinoxaline Derivatives as Types I1/2 and II Eph Tyrosine Kinase Inhibitors: Structure-Based Design, Synthesis, and in Vivo Validation - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 12. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]

The Physiological Effects of Inhibiting CFTR with PPQ-102: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physiological effects of PPQ-102, a potent and specific inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This document details the mechanism of action, quantitative physiological data, and experimental methodologies related to the inhibition of CFTR by this compound, offering valuable insights for research and development in fields such as cystic fibrosis, secretory diarrheas, and polycystic kidney disease.

Introduction to CFTR and the Inhibitor this compound

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-regulated chloride channel crucial for ion and fluid homeostasis across epithelial surfaces in various organs, including the lungs, intestines, and kidneys.[1][2] Dysregulation of CFTR function is implicated in several diseases. Loss-of-function mutations lead to cystic fibrosis, while excessive CFTR activity contributes to secretory diarrheas and the progression of polycystic kidney disease (PKD).[1][3][4]

This compound (7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido-[4′,5′-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione) is a small molecule inhibitor belonging to the pyrimido-pyrrolo-quinoxalinedione (PPQ) class.[1][4] It is distinguished by its high potency and, unlike many other CFTR inhibitors, is uncharged at physiological pH, making its inhibitory action independent of membrane potential.[1][3][4]

Mechanism of Action of this compound

This compound inhibits CFTR through a voltage-independent mechanism that involves the stabilization of the channel in its closed state.[1][4] Single-channel patch-clamp recordings have demonstrated that this compound does not alter the unitary conductance of the CFTR channel but significantly reduces the channel's open probability (Po) by markedly increasing the mean channel closed time.[1] This suggests that this compound's mode of action is related to altered channel gating, likely through interaction with the nucleotide-binding domains (NBDs) on the intracellular surface of CFTR.[1]

Quantitative Data on the Physiological Effects of this compound

The following tables summarize the key quantitative data on the inhibitory effects of this compound on CFTR function from various experimental models.

| Parameter | Value | Cell/Model System | Activation Conditions | Reference |

| IC50 (CFTR Cl- Current) | ~90 nM | CFTR-expressing FRT cells | CPT-cAMP | [1][3][4] |

| IC50 (CFTR Inhibition) | < 1 µM | T84 and bronchial epithelial cells | Forskolin and IBMX | [1] |

| CFTR Inhibition | ~100% | T84 and bronchial epithelial cells | 10 µM this compound | [1] |

| CFTR Cl- Current Inhibition | ~65% | CFTR-expressing FRT cells | 0.5 µM this compound, 10 µM forskolin | [1] |

| Parameter | Control | 1 µM this compound | Cell System | Reference |

| Channel Open Probability (Po) | 0.50 ± 0.04 | 0.14 ± 0.03 | CFTR-expressing FRT cells | [1] |

| Mean Channel Open Time | No significant change | No significant change | CFTR-expressing FRT cells | [1] |

| Mean Channel Closed Time | Significantly increased | Significantly increased | CFTR-expressing FRT cells | [1] |

| Parameter | Effect | Concentration | Model System | Reference |

| Cyst Formation Inhibition | ~60% | 0.5 µM | Embryonic kidney organ culture | [1][5] |

| Cyst Formation Inhibition | Near complete | 2.5 and 5 µM | Embryonic kidney organ culture | [1][5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway leading to CFTR activation and the experimental workflows used to study the inhibitory effects of this compound.

References

- 1. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Puzzle resolved: CFTR mediates chloride homeostasis by segregating absorption and secretion to different cell types - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Unlocking a New Therapeutic Avenue for Polycystic Kidney Disease: A Technical Overview of PPQ-102

A Whitepaper for Researchers and Drug Development Professionals

Introduction

Polycystic Kidney Disease (PKD) is a genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, ultimately leading to kidney failure. A key driver of cyst expansion is the transepithelial secretion of chloride ions, a process mediated by the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. This has positioned CFTR as a promising therapeutic target. This technical guide delves into the preclinical evidence supporting the therapeutic potential of PPQ-102, a potent and novel inhibitor of CFTR, in PKD models.

Mechanism of Action: A Potent, Voltage-Independent CFTR Inhibitor

This compound, a pyrimido-pyrrolo-quinoxalinedione, has been identified as the most potent CFTR inhibitor to date, with an IC50 of approximately 90 nM. Unlike previous CFTR inhibitors, this compound is uncharged at physiological pH, making its inhibitory action independent of membrane potential. Patch-clamp analysis has revealed that this compound does not block the CFTR channel pore directly. Instead, it stabilizes the channel's closed state, thereby inhibiting chloride current and subsequent fluid secretion.

Preclinical Efficacy of this compound in PKD Models

The therapeutic potential of this compound has been evaluated in established preclinical models of PKD, demonstrating its ability to both prevent cyst formation and reduce the size of pre-existing cysts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in an Embryonic Kidney Organ Culture Model

| This compound Concentration | Inhibition of Cyst Formation |

| 0.5 µM | ~60% |

| 2.5 µM | Near complete |

| 5 µM | Near complete |

Table 2: Effect of this compound on Pre-formed Cysts in an Embryonic Kidney Organ Culture Model

| Treatment | Outcome |

| This compound | Reduced the size of pre-formed cysts |

Table 3: Efficacy of this compound in a Pkd1-/- Metanephroi Model

| This compound Concentration | Effect on Cystic Surface Area |

| 2–20 µM | Progressive decrease |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following outlines the key experimental protocols used in the evaluation of this compound.

Embryonic Kidney Organ Culture Model of PKD

This ex vivo model allows for the study of early-stage cystogenesis.

-

Kidney Isolation: Embryonic day 13.5 (E13.5) mouse kidneys are surgically removed.

-

Culture Setup: The isolated kidneys are placed on a filter support in a defined culture medium.

-

Cyst Induction: To induce cyst formation, the culture medium is supplemented with a cAMP agonist, such as 8-Br-cAMP.

-

Treatment: this compound is added to the culture medium at various concentrations.

-

Analysis: Cyst formation and growth are monitored and quantified over several days using light microscopy and image analysis software to measure the cystic area.

Patch-Clamp Analysis of CFTR Inhibition

This electrophysiological technique is used to measure the activity of single ion channels.

-

Cell Preparation: Cells expressing CFTR are cultured to be suitable for patch-clamp recording.

-

Recording Configuration: A glass micropipette forms a high-resistance seal with the cell membrane (cell-attached or whole-cell configuration).

-

CFTR Activation: CFTR channels are activated using agents like forskolin and IBMX.

-

This compound Application: this compound is applied to the bath solution at the desired concentration.

-

Data Acquisition and Analysis: The electrical current passing through individual CFTR channels is recorded and analyzed to determine channel open probability, open time, and closed time.

Visualizing the Molecular and Experimental Landscape

To better illustrate the context of this compound's action, the following diagrams visualize the relevant signaling pathways and experimental workflows.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound in PKD models. Its potent and specific inhibition of CFTR-mediated chloride and fluid secretion directly addresses a key pathogenic mechanism in cyst growth. The efficacy demonstrated in ex vivo organ culture models provides a solid foundation for further investigation. Future studies should focus on evaluating the efficacy, safety, and pharmacokinetics of this compound

Methodological & Application

Application Notes and Protocols for PPQ-102 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPQ-102 is a potent, reversible, and voltage-independent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[1][2] It belongs to the pyrimido-pyrrolo-quinoxalinedione class of compounds and has demonstrated significant efficacy in preclinical models of polycystic kidney disease (PKD) by reducing cyst formation and size.[2][3] These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its inhibitory effects on CFTR function and its application in a PKD organ culture model.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from in vitro studies.

| Parameter | Value | Cell Line/Model | Experimental Condition | Reference |

| IC₅₀ | ~90 nM | CFTR-expressing FRT cells | Inhibition of CFTR chloride current | [1][2][4] |

| Inhibition of Cyst Formation | ~60% at 0.5 µM, near complete at 2.5 µM | Embryonic mouse kidney organ culture | 4-day incubation with 8-Br-cAMP | [1][4] |

| Reduction of Preformed Cysts | Significant reduction at 0.5 µM and 5 µM | Embryonic mouse kidney organ culture | 1-2 days of treatment after 3 days of cyst induction with 8-Br-cAMP | [3][4] |

| CFTR Current Inhibition | ~65% at 0.5 µM | CFTR-expressing FRT cells | Whole-cell patch clamp with 10 µM forskolin stimulation | [3] |

| Channel Open Probability (Po) | Reduced from 0.50 ± 0.04 to 0.14 ± 0.03 | CFTR-expressing FRT cells | Cell-attached patch clamp with 1 µM this compound | [3] |

Signaling Pathway and Mechanism of Action

This compound directly inhibits the CFTR chloride channel. This inhibition is achieved through a voltage-independent mechanism that stabilizes the closed state of the channel, thereby reducing the probability of the channel being open.[2][3] In the context of polycystic kidney disease, the inhibition of CFTR-mediated chloride secretion into the cyst lumen is believed to reduce the driving force for fluid accumulation, thus preventing cyst expansion and promoting a reduction in the size of pre-existing cysts.[3]

Caption: Mechanism of action of this compound in inhibiting CFTR-mediated cyst growth.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for CFTR Inhibition

This protocol details the measurement of CFTR chloride currents in Fischer rat thyroid (FRT) cells stably expressing human CFTR.

Materials:

-

CFTR-expressing FRT cells

-

This compound stock solution (in DMSO)

-

Forskolin

-

Amphotericin B

-

Pipette solution (in mM): 130 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 MgATP, pH 7.2

-

Bath solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4

Procedure:

-

Plate CFTR-expressing FRT cells on glass coverslips 24-48 hours before the experiment.

-

Prepare the pipette solution containing Amphotericin B to permeabilize the basolateral membrane.

-

Establish a whole-cell patch-clamp configuration.

-

Measure baseline membrane current.

-

Stimulate CFTR channel activity by adding 10 µM forskolin to the bath solution.

-

Once a stable CFTR chloride current is established, apply this compound at the desired concentrations (e.g., 0.5 µM) to the bath solution.

-

Record the inhibition of the CFTR current.

-

Perform a voltage-step protocol to determine the current-voltage relationship.

-

To test for reversibility, wash out this compound and monitor the recovery of the CFTR current.[3]

Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound.

Embryonic Kidney Organ Culture for PKD Model

This protocol describes the use of an embryonic mouse kidney organ culture model to assess the efficacy of this compound in preventing and reversing cyst formation.[3]

Materials:

-

E13.5 embryonic mice

-

Defined culture medium

-

8-bromo-cyclic AMP (8-Br-cAMP)

-

This compound stock solution (in DMSO)

Procedure for Inhibition of Cyst Formation:

-

Isolate kidneys from E13.5 embryonic mice.

-

Place kidneys in organ culture in a defined medium.

-

Divide the kidneys into treatment groups:

-

Control (no additions)

-

Cyst induction (100 µM 8-Br-cAMP)

-

This compound treatment (100 µM 8-Br-cAMP + varying concentrations of this compound, e.g., 0.5 µM, 5 µM)[3]

-

-

Culture the kidneys for 4 days.

-

Monitor cyst formation and growth using transmission light microscopy.

-

Quantify cyst volume as the fractional kidney area occupied by cysts.

Procedure for Reversal of Preformed Cysts:

-

Isolate and culture E13.5 embryonic kidneys in a defined medium containing 100 µM 8-Br-cAMP for 3 days to induce cyst formation.[3]

-

After 3 days, add this compound (e.g., 0.5 µM, 5 µM) to the culture medium.[1][4]

-

Continue to culture for an additional 1-2 days.

-

Monitor and quantify the reduction in the size of the preformed cysts.

Caption: Workflow for embryonic kidney organ culture experiments.

Solubility and Preparation of this compound

This compound is soluble in DMSO up to 50 mg/mL (114.03 mM).[4] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the appropriate aqueous buffer or culture medium. It is advisable to perform a final dilution of at least 1:1000 to minimize the effects of the solvent on the cells.

Disclaimer: This document is intended for research use only. The protocols and data presented are based on published scientific literature. Researchers should optimize these protocols for their specific experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols: Determining the IC50 of PPQ-102 in FRT Cells

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed protocols and application notes for determining the half-maximal inhibitory concentration (IC50) of PPQ-102, a potent CFTR inhibitor, in Fischer Rat Thyroid (FRT) epithelial cells expressing the cystic fibrosis transmembrane conductance regulator (CFTR).

Introduction

This compound is a pyrimido-pyrrolo-quinoxalinedione compound identified as a highly potent and reversible inhibitor of the CFTR chloride channel.[1][2] Unlike other inhibitors, this compound is uncharged at physiological pH, meaning its activity is not dependent on membrane potential.[2][3] It inhibits CFTR by stabilizing the channel's closed state, making it a valuable tool for studying CFTR function and a potential therapeutic agent for conditions like polycystic kidney disease (PKD) and secretory diarrheas.[2][3][4]

Fischer Rat Thyroid (FRT) cells are an epithelial cell line with low intrinsic chloride permeability.[3] When stably transfected to express CFTR, they become a robust model system for screening and characterizing CFTR modulators.[3][5] This document outlines two primary methods for determining the IC50 of this compound in CFTR-expressing FRT cells: a common cell viability-based assay and the more specific short-circuit current measurement.

Mechanism of Action of this compound

This compound acts directly on the CFTR protein at an intracellular site.[6] Upon activation by cAMP agonists (like forskolin or CPT-cAMP), the CFTR channel opens, allowing the efflux of chloride ions. This compound inhibits this process by altering the channel's gating mechanism, greatly increasing its mean closed time and thereby stabilizing the closed state of the channel.[4][6] This inhibition is voltage-independent.[5][6]

Figure 1. Mechanism of this compound inhibition of the CFTR channel.

Quantitative Data Summary

The IC50 of this compound has been determined using various electrophysiological assays. The data below is compiled from published literature.

| Parameter | Value | Cell Line | Assay Method | Reference |

| IC50 | ~90 nM | CFTR-expressing FRT cells | Short-circuit current (CPT-cAMP agonist) | [1][3][6] |

| IC50 | << 1 µM | T84 & Human Bronchial Epithelial Cells | Short-circuit current (Forskolin/IBMX agonist) | [6] |

| Inhibition | ~65% at 0.5 µM | CFTR-expressing FRT cells | Whole-cell patch-clamp | [6] |

Experimental Protocols

Materials and Reagents

-

Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing human wild-type CFTR.

-

Culture Medium: Ham's F-12, Coon's Modification (e.g., Sigma, F6636).[7]

-

Supplements: 5% Fetal Bovine Serum (FBS), Hygromycin (100 µg/ml) for selection.[7]

-

Reagents for Cell Culture: Trypsin-EDTA, PBS (phosphate-buffered saline), 1N HCl, 1N NaOH, Sodium Bicarbonate.[7]

-

Test Compound: this compound (MedchemExpress).[1]

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Reagents for MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[8][9]

-

Reagents for Short-Circuit Current: CPT-cAMP, Forskolin, IBMX, Amphotericin B.[6]

-

Equipment: 96-well flat-bottom plates, multichannel pipette, inverted microscope, 37°C/5% CO2 incubator, microplate reader (570 nm), Ussing chamber system.

Protocol 1: IC50 Determination via MTT Cell Viability Assay

This protocol provides a general method for assessing the effect of this compound on cell viability, which can be adapted to measure its inhibitory effect on CFTR-dependent processes if cell survival is linked to channel activity under specific assay conditions.

Figure 2. Experimental workflow for IC50 determination using an MTT assay.

Step-by-Step Procedure:

-

Cell Plating:

-

Culture FRT-CFTR cells in T-75 flasks until they reach 80-90% confluency.

-

Trypsinize the cells, centrifuge, and resuspend in fresh culture medium to a concentration of 5 x 10^4 to 1 x 10^5 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.[9] Leave border wells filled with sterile PBS to minimize evaporation.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.

-

Carefully remove the old medium from the cells and add 100 µL of the medium containing the various this compound dilutions or vehicle control.

-

-

Incubation:

-

Return the plate to the incubator for a predetermined exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100-150 µL of DMSO to each well to dissolve the crystals.[9]

-

Shake the plate gently for 10 minutes to ensure complete dissolution.[9]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: IC50 Determination via Short-Circuit Current (Isc) Measurement

This method directly measures CFTR channel function and is the gold standard for this compound. It requires specialized equipment (Ussing chamber and voltage clamp).

Methodology Outline:

-

Cell Culture on Permeable Supports:

-

Seed FRT-CFTR cells at a high density on permeable filter supports (e.g., Snapwell™ or Millicell®).

-

Culture for 7-14 days until a confluent, polarized monolayer with high transepithelial resistance (TER) is formed.

-

-

Ussing Chamber Setup:

-

Mount the permeable support containing the FRT cell monolayer in an Ussing chamber.

-

Bathe both the apical and basolateral sides with appropriate physiological saline solutions. A chloride gradient is established to drive current.[6]

-

-

Basolateral Permeabilization:

-

CFTR Activation and Inhibition:

-

Clamp the voltage across the monolayer to zero and measure the resulting short-circuit current (Isc).

-

Activate CFTR by adding a cAMP agonist, such as 100 µM CPT-cAMP or a combination of Forskolin and IBMX, to the basolateral solution.[6] This will cause a sharp increase in Isc.

-

Once a stable activated current is achieved, add increasing concentrations of this compound to the apical side.

-

Record the inhibition of the Isc at each concentration.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the maximal activated current.

-

Plot the percent inhibition against the log of the this compound concentration to generate a dose-response curve and calculate the IC50.[6]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CFTR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances and new perspectives in targeting CFTR for therapy of cystic fibrosis and enterotoxin-induced secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CFTR pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cff.org [cff.org]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application of PPQ-102 in Primary Bronchial Epithelial Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPQ-102 is a potent and reversible inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, with an IC50 of approximately 90 nM.[1][2][3] Its voltage-independent mechanism of action stabilizes the closed state of the CFTR channel.[2][3][4] In the context of primary bronchial epithelial cells (HBECs), this compound serves as a critical tool for investigating the physiological roles of CFTR in airway surface liquid homeostasis, mucociliary clearance, and inflammatory responses.[5][6] Functional CFTR has been shown to suppress the secretion of pro-inflammatory cytokines such as IL-8 in bronchial epithelial cells.[7] Therefore, inhibition of CFTR by this compound provides a model to study inflammatory pathways relevant to respiratory diseases like Cystic Fibrosis (CF) and Chronic Obstructive Pulmonary Disease (COPD). This document provides detailed protocols for the application of this compound in primary HBEC cultures.

Data Presentation

Quantitative data regarding the activity and application of this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Cell Type | Comments | Reference |

| IC50 | ~90 nM | CFTR-expressing epithelial cells | Complete inhibition of CFTR chloride currents. | [1][2][3] |

| IC50 | < 1 µM | Nonpermeabilized human bronchial epithelial cells | Inhibition of forskolin and IBMX-induced chloride current. | [1][8] |

| Working Concentration | 0.5 - 5 µM | Embryonic kidney organ culture | Prevention and reversal of renal cyst expansion. | [1] |

| Working Concentration | 25 µM | CFBE14o- cells | Inhibition of CFTR activity and study of IL-8 secretion. | [9] |

| Working Concentration | 30 µM | Primary human bronchial epithelial cells | Inhibition of cAMP-activated chloride current in Ussing chamber experiments. | [10][11] |

Experimental Protocols

Culture of Primary Human Bronchial Epithelial Cells (HBECs) at Air-Liquid Interface (ALI)

This protocol describes the culture of primary HBECs to form a differentiated, polarized epithelium suitable for studies with this compound.

Materials:

-

Primary Human Bronchial Epithelial Cells (passage 1-4)

-

Bronchial Epithelial Growth Medium (BEGM)

-

PneumaCult™-Ex Plus Medium (for expansion)

-

PneumaCult™-ALI Medium (for differentiation)

-

Collagen-coated permeable supports (e.g., Transwell® inserts)

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Expansion of HBECs:

-

Seeding on Permeable Supports:

-

Wash the confluent monolayer with PBS and detach the cells using Trypsin-EDTA.

-

Neutralize the trypsin and centrifuge the cell suspension at 220 x g for 5 minutes.

-

Resuspend the cell pellet in PneumaCult™-ALI medium and count the cells.

-

Seed the cells onto collagen-coated permeable supports at a density of 5,000-7,500 cells/cm².

-

-

Differentiation at Air-Liquid Interface (ALI):

-

Culture the cells with PneumaCult™-ALI medium in both the apical and basolateral compartments until a confluent monolayer is formed (typically 2-4 days).

-

Once confluent, remove the apical medium to establish the air-liquid interface.

-

Feed the cells by changing the basolateral medium every 2-3 days.

-

Allow the cells to differentiate for at least 3-4 weeks. Differentiated cultures will form a pseudostratified epithelium with ciliated and mucus-producing cells.[13][14]

-

Treatment of Differentiated HBECs with this compound

This protocol details the application of this compound to differentiated HBEC cultures to inhibit CFTR function.

Materials:

-

Differentiated primary HBEC cultures at ALI

-

This compound

-

Dimethyl sulfoxide (DMSO, for stock solution)

-

Culture medium (e.g., PneumaCult™-ALI)

-

Forskolin and IBMX (optional, for stimulating CFTR activity)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock can be prepared and stored at -20°C.

-

-

Treatment of Cells:

-

Prepare the desired working concentration of this compound by diluting the stock solution in the basolateral culture medium. A final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

-

Replace the existing basolateral medium with the medium containing this compound.

-

Incubate the cells for the desired duration. For acute inhibition studies, a pre-incubation of 15-30 minutes is often sufficient. For studies on downstream signaling or cytokine secretion, longer incubation times (e.g., 24 hours) may be necessary.

-

-

Optional CFTR Stimulation:

-

To study the inhibitory effect of this compound on activated CFTR, cells can be stimulated with agents that increase intracellular cAMP, such as forskolin (10 µM) and IBMX (100 µM), either before or concurrently with this compound treatment.[1]

-

Assessment of CFTR Inhibition using Ussing Chamber Electrophysiology

This protocol describes how to measure the effect of this compound on ion transport across the bronchial epithelium.

Materials:

-

Ussing chamber system

-

Differentiated HBEC cultures on permeable supports

-

Ringer's solution

-

Amiloride (to block epithelial sodium channels, ENaC)

-

Forskolin and IBMX (to stimulate CFTR)

-

This compound

Procedure:

-

Mount the permeable support with the differentiated HBEC monolayer in the Ussing chamber.

-

Add Ringer's solution to both the apical and basolateral chambers and maintain at 37°C.

-

Measure the baseline short-circuit current (Isc).

-

Add amiloride (100 µM) to the apical chamber to inhibit ENaC-mediated sodium absorption.

-

Stimulate CFTR-mediated chloride secretion by adding forskolin (10 µM) and IBMX (100 µM) to the basolateral chamber. An increase in Isc indicates CFTR activation.

-

Add this compound to the apical chamber at the desired concentration (e.g., 1-30 µM) and record the inhibition of the forskolin/IBMX-stimulated Isc.[10][11]

Analysis of Cytokine Secretion

This protocol allows for the investigation of the impact of CFTR inhibition by this compound on inflammatory signaling.

Materials:

-

Differentiated HBEC cultures treated with this compound

-

ELISA kits for target cytokines (e.g., IL-8)

Procedure:

-

After treating the differentiated HBECs with this compound for the desired time (e.g., 24 hours), collect the basolateral medium.

-

Centrifuge the collected medium to remove any cellular debris.

-

Measure the concentration of the cytokine of interest (e.g., IL-8) in the supernatant using a specific ELISA kit, following the manufacturer's instructions.

-

Compare the cytokine levels between control (vehicle-treated) and this compound-treated cells. An increase in IL-8 secretion is expected upon CFTR inhibition.[7]

Visualizations

Caption: Experimental workflow for the application of this compound in primary HBEC culture.

Caption: Proposed signaling pathway of this compound action in primary bronchial epithelial cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PPQ 102 | CFTR | Tocris Bioscience [tocris.com]

- 4. Recent advances and new perspectives in targeting CFTR for therapy of cystic fibrosis and enterotoxin-induced secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bronchial epithelial cell-cytokine interactions in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrophysiology [epithelix.com]

- 7. Proinflammatory cytokine secretion is suppressed by TMEM16A or CFTR channel activity in human cystic fibrosis bronchial epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Protocol For Differentiating Primary Human Small Airway Epithelial Cells at the Air-liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 13. med.unc.edu [med.unc.edu]

- 14. researchgate.net [researchgate.net]

how to prepare PPQ-102 stock solution for cell culture

Topic: Preparation of PPQ-102 Stock Solution for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, with an IC50 value of approximately 90 nM.[1][2][3][4][5] It functions through a voltage-independent mechanism, stabilizing the closed state of the CFTR channel.[3][5][6] Due to its high potency and specificity, this compound is a valuable tool for studying CFTR-related physiological and pathophysiological processes, including cystic fibrosis and certain secretory diarrheas.[3][5] In preclinical studies, it has been shown to reduce cyst size in models of polycystic kidney disease.[1][5][6]

These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

| Parameter | Value | Source(s) |

| Molecular Weight | 438.48 g/mol | [1][3][7] |

| In Vitro IC50 (CFTR) | ~90 nM | [1][2][4][5][7] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1][4][7] |

| Solubility in DMSO | Up to 50 mg/mL (114.03 mM) | [1][4] |

| Storage of Powder | -20°C for up to 3 years or 4°C for up to 2 years | [1][7] |

| Storage of Stock Solution | -80°C for up to 2 years or -20°C for up to 1 year | [1][2][7] |

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.

-

Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.438 mg of this compound.

-

Dissolution:

-

Add the appropriate volume of DMSO to the this compound powder. To continue the example, add 100 µL of DMSO to the 0.438 mg of this compound.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be required to fully dissolve the compound. Use fresh, high-purity DMSO as moisture can reduce solubility.[4]

-

-

Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This will help to avoid repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1][2][7]

-

Working Solution Preparation:

To prepare a working solution, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound inhibition of the CFTR chloride channel.

Experimental Workflow for this compound Stock Solution Preparation

Caption: Step-by-step workflow for preparing this compound stock solution.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Nanomolar potency pyrimido-pyrrolo-quinoxalinedione CFTR inhibitor reduces cyst size in a polycystic kidney disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

Application Notes and Protocols: Determining the Effective Concentration of PPQ-102 for CFTR Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective concentrations of PPQ-102 for the inhibition of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), along with detailed protocols for key experimental procedures.

Introduction